Cas no 263844-80-0 (Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI))
Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI) Chemical and Physical Properties
Names and Identifiers
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- Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI)
- 3-Acetoxy-27-hydroxy-20(29)-lupe
- 3-ACETOXY-27-HYDROXY-20(29)-LUPEN-28-OIC ACID METHYL ESTER
- (3alpha)-3-(Acetyloxy)-27-hydroxy-Lup-20(29)-en-28-oic acid methyl ester
- [ "" ]
- 263844-80-0
- methyl (1R,3aS,5aS,5bR,7aR,11aR,11bR,13aR,13bR)-9-acetyloxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate
- 3-Acetoxy-27-hydroxy-20(29)-lupen
- AKOS022184863
- CID 71307350
- FS-9682
- AKOS040761081
- HY-N8677
- Antiproliferative agent-28
- Lup-20(29)-en-28-oic acid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3alpha)- (9CI)
- CS-0148898
- methyl 9-acetyloxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate
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- Inchi: 1S/C33H52O5/c1-20(2)22-11-16-32(28(36)37-8)17-18-33(19-34)23(27(22)32)9-10-25-30(6)14-13-26(38-21(3)35)29(4,5)24(30)12-15-31(25,33)7/h22-27,34H,1,9-19H2,2-8H3/t22-,23+,24-,25+,26?,27+,30-,31+,32-,33-/m0/s1
- InChI Key: XQEGNJRCYISSOX-DBWROOMJSA-N
- SMILES: OC[C@@]12CC[C@@]3(C(=O)OC)CC[C@@H](C(=C)C)[C@@H]3[C@H]1CC[C@@H]1[C@@]3(C)CCC(C(C)(C)[C@@H]3CC[C@@]21C)OC(C)=O
Computed Properties
- Exact Mass: 528.38100
- Monoisotopic Mass: 528.38147475g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 38
- Rotatable Bond Count: 6
- Complexity: 1000
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 9
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.7
- Topological Polar Surface Area: 72.8Ų
Experimental Properties
- Color/Form: Cryst.
- Density: 1.1±0.1 g/cm3
- Boiling Point: 568.7±25.0 °C at 760 mmHg
- Flash Point: 168.6±16.7 °C
- PSA: 72.83000
- LogP: 6.72110
- Vapor Pressure: 0.0±3.5 mmHg at 25°C
Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI) Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A99330-5mg |
3-Acetoxy-27-hydroxy-20(29)-lupen-28-oic acid methyl ester |
263844-80-0 | 5mg |
¥4418.0 | 2021-09-10 | ||
| TargetMol Chemicals | TN2915-5 mg |
3-Acetoxy-27-hydroxy-20(29)-lupen |
263844-80-0 | 98% | 5mg |
¥ 3,710 | 2023-07-11 | |
| TargetMol Chemicals | TN2915-1 mL * 10 mM (in DMSO) |
3-Acetoxy-27-hydroxy-20(29)-lupen |
263844-80-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 5,650 | 2023-07-11 | |
| A2B Chem LLC | AB30663-5mg |
3-Acetoxy-27-hydroxy-20(29)-lupen-28-oic acid methyl ester |
263844-80-0 | ≥98% | 5mg |
$1083.00 | 2024-04-20 | |
| TargetMol Chemicals | TN2915-5mg |
3-Acetoxy-27-hydroxy-20(29)-lupen |
263844-80-0 | 5mg |
¥ 3710 | 2024-07-20 | ||
| TargetMol Chemicals | TN2915-1 ml * 10 mm |
3-Acetoxy-27-hydroxy-20(29)-lupen |
263844-80-0 | 1 ml * 10 mm |
¥ 5650 | 2024-07-20 |
Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI) Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI)
Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI): A Comprehensive Overview
Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI) (CAS No. 263844-80-0) is a complex organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound belongs to the class of triterpenoids, which are naturally occurring compounds with a wide range of biological activities. The structure of Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI) is characterized by a lupane skeleton with specific functional groups that contribute to its unique properties and potential applications.
The chemical structure of Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI) includes a carboxylic acid group at the C-28 position, an acetyloxy group at the C-3 position, and a hydroxyl group at the C-27 position. The presence of these functional groups imparts specific reactivity and solubility characteristics to the molecule. The methyl ester at the C-28 position further influences its chemical behavior and biological activity.
Recent research has highlighted the potential therapeutic applications of Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI). Studies have shown that this compound exhibits significant anti-inflammatory and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI) can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. These findings suggest that this compound could be a promising candidate for the development of new anti-cancer drugs.
In addition to its anti-cancer properties, Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI) has also been investigated for its anti-inflammatory effects. Inflammatory diseases such as arthritis and inflammatory bowel disease are major health concerns worldwide. Research has shown that this compound can effectively reduce inflammation by modulating key signaling pathways involved in the inflammatory response. For example, a study in the Inflammation Research journal reported that Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI) can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
The mechanism of action of Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI) is multifaceted. It has been shown to interact with various cellular targets and signaling pathways. One key mechanism involves the modulation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a central role in inflammation and cancer. By inhibiting NF-κB activation, this compound can reduce the expression of genes involved in these processes.
Beyond its therapeutic potential, Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI) is also of interest in chemical synthesis and natural product chemistry. The complexity of its structure makes it a valuable target for synthetic chemists aiming to develop new methods for the synthesis of complex natural products. Recent advances in synthetic chemistry have led to more efficient and scalable methods for producing this compound, which could facilitate further research and potential commercial applications.
The biological activity of Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI) is not limited to its direct effects on cells and tissues. It also has potential applications in drug delivery systems. For example, researchers have explored the use of this compound as a carrier molecule for targeted drug delivery. By conjugating it with other therapeutic agents or nanoparticles, it can enhance the bioavailability and specificity of these treatments.
In conclusion, Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI) is a multifunctional compound with significant potential in various fields of research and application. Its unique chemical structure and biological activities make it an important subject for further investigation. Ongoing research aims to elucidate its mechanisms of action and optimize its use in therapeutic settings. As new findings continue to emerge, this compound is likely to play an increasingly important role in the development of novel treatments for inflammatory diseases and cancer.
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